molecular formula C25H22N4O3S3 B2716873 1-[4-(dimethylsulfamoyl)benzoyl]-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea CAS No. 397279-90-2

1-[4-(dimethylsulfamoyl)benzoyl]-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea

Cat. No.: B2716873
CAS No.: 397279-90-2
M. Wt: 522.66
InChI Key: GAFVCOATSLBUBM-UHFFFAOYSA-N
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Description

1-[4-(dimethylsulfamoyl)benzoyl]-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylsulfamoyl)benzoyl]-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using appropriate coupling reagents like EDCI or DCC.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be added via sulfonylation reactions using dimethylsulfamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(dimethylsulfamoyl)benzoyl]-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer or infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylsulfamoyl)benzoyl]-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-phenylbenzamide: Lacks the thiazole ring, potentially less biologically active.

    N-(4,5-diphenylthiazol-2-yl)benzamide: Lacks the dimethylsulfamoyl group, different solubility and reactivity.

    4-(N,N-dimethylsulfamoyl)benzamide: Lacks both the thiazole ring and the diphenyl groups, significantly different properties.

Uniqueness

1-[4-(dimethylsulfamoyl)benzoyl]-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea is unique due to the presence of both the thiazole ring and the dimethylsulfamoyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S3/c1-29(2)35(31,32)20-15-13-19(14-16-20)23(30)27-24(33)28-25-26-21(17-9-5-3-6-10-17)22(34-25)18-11-7-4-8-12-18/h3-16H,1-2H3,(H2,26,27,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFVCOATSLBUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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